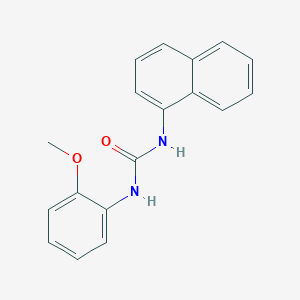
N-(2-methoxyphenyl)-N'-1-naphthylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-N'-1-naphthylurea, also known as MNNG, is a synthetic compound that has been extensively used in scientific research. This compound is widely known for its ability to induce DNA damage and mutations in various organisms.
Applications De Recherche Scientifique
Fluorescent Probes for Metal Ion Detection
N-(2-methoxyphenyl)-N’-1-naphthylurea: derivatives have been utilized as fluorescent probes for the detection of metal ions. These compounds can selectively bind to specific ions, such as nickel (Ni²⁺), and exhibit fluorescence upon binding, which is useful for tracking metal ions in various environments, including biological systems .
Live Cell Imaging
The non-toxic nature and cell permeability of certain N-(2-methoxyphenyl)-N’-1-naphthylurea derivatives make them suitable for live cell imaging. They can be used to monitor the presence and concentration of metal ions like Ni²⁺ in living cells without harming the cell viability, providing valuable insights into cellular processes .
Environmental Monitoring
These compounds can be applied in environmental science for the detection of heavy metals in soil and water. Their ability to bind selectively to metals like nickel allows for the assessment of soil fertility and the monitoring of metal ion transfer in ecosystems .
Biological Systems Monitoring
In biological research, N-(2-methoxyphenyl)-N’-1-naphthylurea derivatives can serve as sensors for metal ions, aiding in the study of their bioavailability and toxicity. This is crucial for understanding the impact of heavy metals on human health and the environment .
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-3-naphthalen-1-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-22-17-12-5-4-10-16(17)20-18(21)19-15-11-6-8-13-7-2-3-9-14(13)15/h2-12H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEMUPBSFQCOSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-3-naphthalen-1-ylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

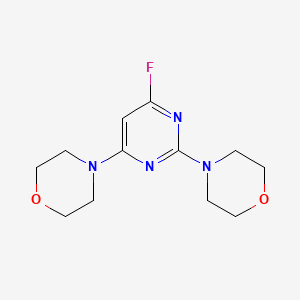

![4-[(5-{1-[3-(ethylthio)propanoyl]piperidin-4-yl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]morpholine](/img/structure/B5686688.png)
![5-{2-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridin-2(1H)-one](/img/structure/B5686691.png)
![N-(3,5-dimethoxyphenyl)-3-[1-(1H-imidazol-2-ylcarbonyl)piperidin-3-yl]propanamide](/img/structure/B5686692.png)
![2-isopropyl-5-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]pyrimidin-4(3H)-one](/img/structure/B5686695.png)
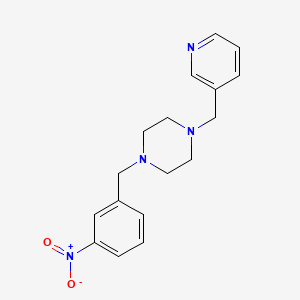
![(2-fluorobenzyl)methyl{[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B5686705.png)
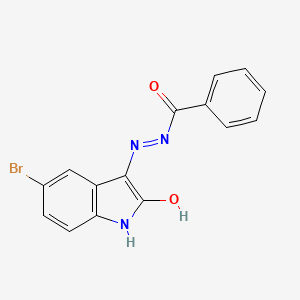
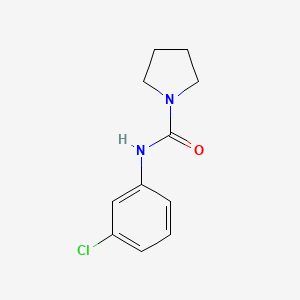
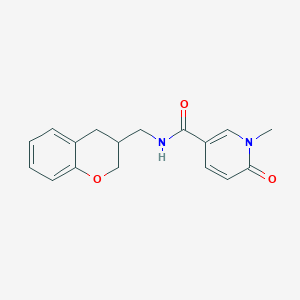

![rel-(4aS,8aS)-2-[(3-methyl-1-benzofuran-2-yl)methyl]octahydro-2,7-naphthyridin-4a(2H)-ol dihydrochloride](/img/structure/B5686767.png)
![2-{2-[2-(methoxymethyl)piperidin-1-yl]-2-oxoethyl}isoquinolin-1(2H)-one](/img/structure/B5686769.png)